molecular formula C10H9FN2S B13244046 4-Fluoro-N-(thiazol-5-ylmethyl)aniline

4-Fluoro-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13244046
M. Wt: 208.26 g/mol
InChI Key: JYFSIJHQEHJQJS-UHFFFAOYSA-N
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Description

4-Fluoro-N-(thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atomsThis compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with thiazole derivatives. One common method involves the nucleophilic substitution reaction where 4-fluoroaniline reacts with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-Fluoro-N-(thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in disease processes .

Properties

Molecular Formula

C10H9FN2S

Molecular Weight

208.26 g/mol

IUPAC Name

4-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H9FN2S/c11-8-1-3-9(4-2-8)13-6-10-5-12-7-14-10/h1-5,7,13H,6H2

InChI Key

JYFSIJHQEHJQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCC2=CN=CS2)F

Origin of Product

United States

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